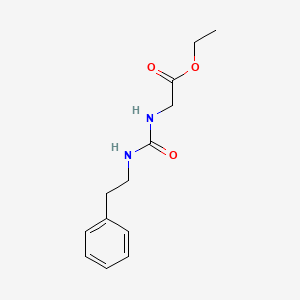
Ethyl 2-(phenethylcarbamoylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(phenethylcarbamoylamino)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is characterized by its unique structure, which includes an ethyl ester group and a phenethylcarbamoylamino group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(phenethylcarbamoylamino)acetate can be achieved through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with an alcohol. For instance, the reaction of ethyl chloroacetate with phenethylamine under basic conditions can yield this compound . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of esters, including this compound, often involves the use of acid anhydrides or carboxylic acids reacting with alcohols. These reactions are catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(phenethylcarbamoylamino)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Aminolysis: Amines in the presence of a base.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Aminolysis: Amide.
Scientific Research Applications
Ethyl 2-(phenethylcarbamoylamino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester structure.
Mechanism of Action
The mechanism of action of ethyl 2-(phenethylcarbamoylamino)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The phenethylcarbamoylamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-(phenethylcarbamoylamino)acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the phenethylcarbamoylamino group, which imparts distinct chemical and biological properties .
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of fragrances.
Methyl butyrate: Known for its fruity aroma and used in flavoring agents.
Properties
CAS No. |
52631-96-6 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 2-(2-phenylethylcarbamoylamino)acetate |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-12(16)10-15-13(17)14-9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H2,14,15,17) |
InChI Key |
KJSSJOKIDYVRAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















